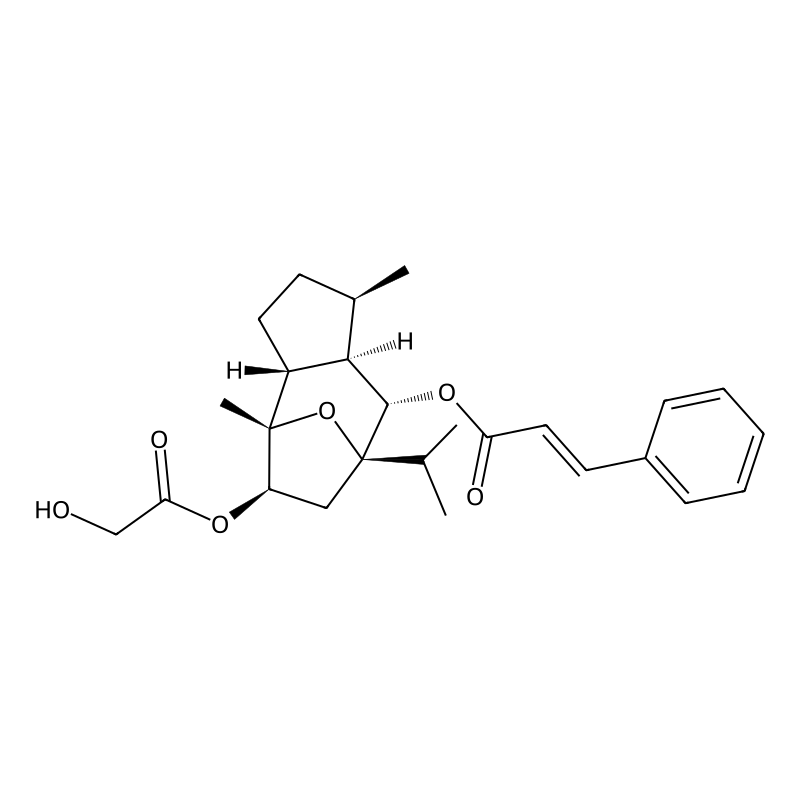

Englerin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Englerin A discovery Phyllanthus engleri

Discovery and Source

Englerin A was discovered through the screening of plant extracts for new anti-cancer agents.

| Aspect | Details |

|---|---|

| Source Plant | Phyllanthus engleri, a shrub or small tree native to the dry savannahs of Tanzania, Zambia, Malawi, Zimbabwe, and Mozambique [1]. |

| Traditional Uses | Roots used to treat epilepsy; leaves and fruits chewed to alleviate coughs and stomach aches; root decoctions used for bilharziosis and gonorrhoea [1]. |

| Initial Discovery | In 2009, American scientists isolated over 30 substances from the plant and identified (-)-englerin A as particularly effective against renal cancer cells [1]. |

| Key Property | Exhibits remarkable potency and selective cytotoxicity, preferentially killing renal cancer cells while sparing many other cell types [2] [3] [4]. |

Mechanism of Action

This compound induces cell death through a multi-faceted mechanism, primarily by disrupting calcium ion homeostasis and cellular metabolism. The following diagram illustrates the key signaling pathways and cellular processes affected.

The primary molecular targets of this compound are the TRPC4 and TRPC5 calcium channels on the cell surface [1] [5] [4]. Activation of these channels causes a rapid and significant influx of calcium ions, overloading the cell and initiating a cascade of lethal events [1].

Experimental Data and Protocols

Key findings on this compound's activity are summarized from various studies.

Table 1: Summary of Key Experimental Findings on this compound

| Study Focus / Cell Line Used | Key Experimental Methodologies | Critical Findings / Quantitative Data |

|---|

| Target Identification [1] [5] [4] | • Calcium imaging assays • Gene expression profiling • Ion channel inhibition studies | • Activated TRPC4/TRPC5 channels [5]. • Cells with high TRPC4 expression were most sensitive [1]. | | Cell Death Mechanisms (A498 cells) [6] | • Flow cytometry for apoptosis/necrosis • Western blot for caspase activation • Microscopy for autophagic vesicles • Cell cycle analysis | • Induced apoptosis (caspase-independent) and necrosis [6]. • Induced protective autophagy [6]. • Caused G2/M cell cycle arrest [6]. • Inhibited AKT and ERK phosphorylation [6]. | | Metabolomics & Lipid Pathway (A498, UO-31) [3] | • LC-MS/MS metabolomic profiling • Microarray gene expression analysis • Quantitative PCR & Western blot • Fluorescence confocal microscopy | • Profoundly altered lipid metabolism within 24 hours [3]. • Generated toxic ceramides [3]. • Induced ER stress and acute inflammatory response [3]. • Disrupted ER morphology at 25 nM [3]. | | Renal Cancer Selectivity (NCI-60 Panel) [3] [4] | • High-throughput cytotoxicity screening across NCI-60 cancer cell line panel | • Potent, selective growth inhibition of renal cancer cells [4]. • IC50 values for most renal cancer cell lines were below 60 nM [3]. |

Synthesis and Drug Development

The complex structure of this compound presents both a challenge and an opportunity for synthesis.

| Aspect | Details |

|---|---|

| Total Synthesis | First achieved in 2009 by Mathias Christmann's group using nepetalactone from catnip oil as a renewable starting material [1] [4]. |

| Structural Analogs | Chlorinated englerins (e.g., compound 3, [Z]-2'-chlorothis compound) were isolated as artifacts and also show selective activity against renal cancer cells [2]. |

| Development Status | This compound is in the preclinical investigation stage. The Max Planck Society's Lead Discovery Center and the National Cancer Institute are working to develop it into a viable drug candidate [1] [4]. |

Future Research and Development Directions

While highly promising, this compound requires further investigation to become a therapeutic agent. Key challenges include:

- Understanding Specificity: Fully elucidating why the mechanism selectively kills cancer cells despite TRPC4/TRPC5 presence in some healthy cells [4].

- Optimizing Properties: Improving drug-like characteristics through synthesis of analogs to enhance efficacy or reduce potential toxicity [2].

- Translating to Clinic: Bridging the gap between laboratory studies and human trials, which may take several years [5].

References

- 1. Nature’s pharmacy – plant-based active substance kills renal cancer cells [mpg.de]

- 2. Chlorinated Englerins with Selective Inhibition of Renal Cancer Cell... [pmc.ncbi.nlm.nih.gov]

- 3. induces an acute inflammatory response and reveals lipid... This compound [pmc.ncbi.nlm.nih.gov]

- 4. Targets Uncovered this compound [cen.acs.org]

- 5. Rare African bush may help kidney cancer treatment [phys.org]

- 6. Renal cancer-selective Englerin induces multiple... : Internet Archive A [archive.org]

Englerin A structure guaiane sesquiterpene

Synthesis of Englerin A

The intriguing biological activity and complex structure of this compound have made it a prime target for synthetic organic chemists. Multiple research groups have developed successful synthetic routes, often employing creative and efficient strategies to construct its challenging tricyclic core.

| Synthetic Strategy | Key Steps/Features | Citation(s) |

|---|---|---|

| Brief 8-Step Synthesis | Leverages simple carbonyl-enabled carbon-carbon bond formations; efficient and amenable to producing analogues. | [1] [2] |

| Total Synthesis (Christmann) | First enantioselective synthesis; determined absolute configuration; used (-)-nepetalactone as a starting material. | [3] |

| Total Synthesis (Nicolaou) | Established a distinct pathway to the final compound. | [4] |

| Formal Synthesis via [4+3] Cycloaddition | Uses a regio- and diastereoselective [4+3] cycloaddition as a key step to build the core structure. | [5] |

Mechanism of Action and Biological Evaluation

While this compound is a potent cytotoxic agent against specific cancer cells, particularly renal cell carcinoma (RCC), its exact mechanism of action has been intensively studied. A systems biology approach revealed profound effects on cellular metabolism and stress pathways.

Detailed Experimental Insights

The proposed mechanism is supported by the following experimental data:

- Cytotoxicity Profile: this compound shows potent and selective growth inhibition against six human renal cancer cell lines in the NCI60 panel, with activity in the nanomolar range (1-87 nM). Notably, it exhibits little to no toxicity against normal cells even at much higher concentrations [6] [3].

- Metabolomics Analysis: Treatment of clear cell renal carcinoma (cc-RCC) cell lines with 100 nM this compound for 24-48 hours led to a profound alteration in lipid metabolism. This was characterized by the generation of significant levels of ceramides, which are bioactive lipids known to induce cell death [6].

- Transcriptomics and Protein Analysis: Microarray and quantitative PCR analyses demonstrated that this compound induces endoplasmic reticulum (ER) stress signaling and an acute inflammatory response. Western Blot analysis confirmed these findings at the protein level [6].

- Microscopy: Fluorescence confocal microscopy visually confirmed that low concentrations (25 nM) of this compound disrupt the normal morphology of the endoplasmic reticulum, providing physical evidence of its deleterious effect on this organelle [6].

Research Implications and Future Directions

The investigation of this compound has revealed more than just a potent cytotoxin; it has highlighted specific vulnerabilities of renal cell carcinoma.

- Targetable Vulnerabilities: The findings suggest that RCC is highly sensitive to disruptions in lipid metabolism and ER stress. These pathways represent promising targets for developing new treatments for RCC and other "lipid-storing" cancers [6].

- Tool for Discovery: this compound serves as a valuable chemical tool to probe these vulnerabilities and understand related biology. The various synthetic routes, especially the efficient ones, are designed to be amenable to producing a diverse series of analogues [1] [2]. These analogues are crucial for:

- Structure-Activity Relationship (SAR) Studies: To determine which parts of the molecule are critical for its anti-cancer activity.

- Mode of Action Studies: To better understand its precise molecular targets.

- Potential Improvement: To potentially enhance potency, selectivity, or drug-like properties.

References

- 1. A brief synthesis of (-)- this compound [pubmed.ncbi.nlm.nih.gov]

- 2. A Brief Synthesis of ( )- this compound [figshare.com]

- 3. 22. Total Synthesis and Absolute Configuration of the Guaiane ... [bcp.fu-berlin.de]

- 4. Total synthesis of englerin . | Semantic Scholar A [semanticscholar.org]

- 5. Formal synthesis of englerin utilizing regio- and diastereoselective... A [nature.com]

- 6. induces an acute inflammatory response and... | PLOS One this compound [journals.plos.org]

what is the mechanism of action of Englerin A

Proposed Mechanisms of Action

Researchers have proposed several mechanisms to explain Englerin A's potent anti-cancer activity. The table below summarizes the key mechanisms and supporting evidence.

| Mechanism | Key Findings | Experimental Evidence |

|---|---|---|

| Altered Lipid Metabolism & Ceramide Production | Profoundly disrupts lipid metabolism, generating toxic levels of ceramides within 24 hours [1] [2]. | Metabolomics analysis (LC-MS/MS) of A498 and UO-31 ccRCC cell lines treated with 100 nM this compound [1] [2]. |

| Endoplasmic Reticulum (ER) Stress | Induces ER stress signaling and disrupts ER morphology [1] [2]. | Microarray analysis, quantitative PCR, Western Blot, and fluorescence confocal microscopy in renal cancer cell lines using 25-100 nM this compound [1] [2]. |

| Ion Channel Modulation (TRPC4/C5) | Acts as an agonist for TRPC4 and TRPC5 ion channels, causing sodium/calcium influx [3]. | Cellular Ca2+ response assays (e.g., Fura-2) in Tet+ HEK 293 cells engineered to express TRPC4 [3]. |

| Multiple Cell Death Pathways | Triggers caspase-independent apoptosis, necrosis, and autophagic vesicles [4] [5]. | Flow cytometry (Annexin V/PI staining), cytoplasmic histone-associated-DNA-fragment ELISA, and Western Blot for LC3B in A498 cells [4]. |

| Inhibition of Pro-Survival Signaling | Inhibits phosphorylation and activation of AKT and ERK kinases [4]. | Western Blot analysis of A498 cells treated with 100 nM this compound [4]. |

| Cell Cycle Arrest | Causes accumulation of cells in the G2 phase, blocking G2/M transition [4]. | Cell cycle analysis via flow cytometry [4]. |

Experimental Evidence and Protocols

Detailed methodologies from key studies provide insights into how these mechanisms were investigated.

Metabolomics for Lipid Metabolism

- Cell Treatment: A498 cells were treated with 100 nM this compound or a vehicle control (0.1% DMSO) for 24 or 48 hours [1] [2].

- Metabolite Extraction: Cells were snap-frozen, and metabolites were extracted using ice-cold methanol:water (80:20) [1] [2].

- Analysis: Extracts were analyzed with LC-MS/MS (AB SCIEX QTRAP 5500) using scheduled multiple reaction monitoring (MRM). A cocktail of stable isotope internal standards was added for quantification [1] [2].

ER Stress and Morphology

- Transcriptomics: Gene expression profiling was performed using microarray analysis. Data is available in the GEO repository (GSE86047) [2].

- Validation: ER stress and inflammatory response genes were validated using quantitative PCR and Western Blot [1] [2].

- Morphological Assessment: Fluorescence confocal microscopy visualized disruption of ER structure in cells treated with 25 nM this compound [1] [2].

TRPC4/C5 Channel Agonism

- Cell Model: Tet+ HEK 293 cells expressing TRPC4-TRPC1 channels were used [3].

- Calcium Influx Measurement: intracellular Ca2+ levels were measured using the Fura-2 ratiometric dye.

- Agonist/Antagonist Tests: this compound's effect was measured alone and in the presence of a TRPC4/5 antagonist like Pico 145 [3].

Therapeutic Implications and SAR

This compound's ability to target lipid storage and ER stress reveals targetable vulnerabilities in ccRCC [1] [2]. The induction of an acute inflammatory response may also contribute to anti-tumor immunity [1] [2].

Structure-Activity Relationship (SAR) studies are crucial for drug development. Modifications at the bridgehead position (C-7) of this compound can maintain potent anti-cancer activity while reducing toxicity [3]. Replacing the isopropyl group with larger groups like cyclohexyl yielded analogs with excellent selectivity and potency comparable to the natural product but with significantly reduced intravenous toxicity in mice [3].

Integrated View of this compound's Multi-Target Mechanism

Conclusion and Future Directions

This compound's mechanism is complex, involving lipid metabolic disruption, ER stress induction, and ion channel modulation, leading to multiple cell death pathways. Its high selectivity for renal cancer cells makes it a promising therapeutic lead.

Future research should focus on:

- Determining the primary molecular target that initiates the cascade.

- Further SAR studies to separate anti-cancer efficacy from systemic toxicity.

- Exploring combinations with other agents that exploit the metabolic vulnerabilities uncovered by this compound.

References

- 1. induces an acute inflammatory response and reveals lipid... This compound [pmc.ncbi.nlm.nih.gov]

- 2. induces an acute inflammatory response and... | PLOS One this compound [journals.plos.org]

- 3. Bridgehead Modifications of Englerin Reduce TRPC4 A and... Activity [pmc.ncbi.nlm.nih.gov]

- 4. Renal cancer-selective Englerin induces multiple A ... mechanisms of [jeccr.biomedcentral.com]

- 5. Renal cancer-selective Englerin induces multiple... : Internet Archive A [archive.org]

Comprehensive Technical Guide: Englerin A as a TRPC4/TRPC5 Channel Agonist

Introduction and Executive Summary

Englerin A is a structurally unique guaiane sesquiterpene natural product first isolated in 2008 from the bark of the African plant Phyllanthus engleri [1] [2]. This compound has attracted significant attention in the research community due to its potent and selective anti-proliferative activity against renal cell carcinoma (RCC) cell lines and a subset of other cancer cell types [1] [3]. Initial studies demonstrated that this compound exhibited remarkable selectivity against RCC cells in the NCI-60 panel, with GI50 values ranging from 10-87 nM, approximately 1,000-fold higher compared to other cancers [3]. The compound's unique chemical structure and promising biological activity have made it an attractive target for synthetic organic chemistry, with multiple total syntheses reported [4].

Research has established that this compound functions as a potent and selective agonist of Transient Receptor Potential Cation Channels TRPC4 and TRPC5 [1] [2]. These channels are non-selective cation channels permeable to calcium, and their activation by this compound triggers calcium influx, membrane depolarization, and ultimately inhibition of tumor cell proliferation [1] [2]. While this compound itself demonstrates significant toxicity in rodent models that may limit its direct therapeutic development, it serves as a valuable chemical starting point for identifying novel modulators of TRP family channels and understanding the therapeutic potential of TRPC4/C5 modulation in oncology [1] [2].

Mechanism of Action: TRPC4/C5 Channel Activation

TRPC Channel Background

The TRPC (Transient Receptor Potential Canonical) channel family represents the mammalian homologs most closely related to Drosophila TRP channels [5]. These channels are non-selective cation channels that demonstrate variable permeability ratios of calcium to sodium across different family members [5]. Structurally, TRPC channels typically possess 3-4 ankyrin repeats near the N-terminus and a TRP box motif containing the invariant EWKFAR sequence at the proximal C-terminus [5]. The TRPC subfamily includes seven members (TRPC1-7) that can co-assemble into homo- or heterotetrameric channel complexes [5]. In the mammalian brain, TRPC1, TRPC4, and TRPC5 predominate and are densely expressed in corticolimbic regions including the hippocampus, prefrontal cortex, and lateral septum [5].

TRPC channels can be activated through various mechanisms, primarily involving phospholipase C (PLC) stimulation, with some members also activated by diacylglycerol (DAG) [5]. Specific members demonstrate additional activation mechanisms: TRPC1 can be activated by membrane stretching and store depletion, while TRPC5 channels can be activated by extracellular reduced thioredoxin [5]. In cardiovascular contexts, TRPC1, TRPC3, and TRPC6 have been implicated in pathological remodeling processes, including cardiac hypertrophy and fibroblast formation [5].

This compound as a TRPC4/C5 Agonist

Comprehensive mechanistic studies have demonstrated that this compound specifically agonizes TRPC4 and its close ortholog TRPC5 [1] [2]. The key evidence supporting this mechanism includes:

- Genetic Validation: TRPC4 expression is both necessary and sufficient for this compound-induced growth inhibition. Experiments using siRNA-mediated knockdown of TRPC4 rescued cells from this compound toxicity, while inducible expression of TRPC4 in resistant cells conferred sensitivity [2].

- Calcium Influx: this compound induces substantial calcium influx in cells expressing high levels of TRPC4 or TRPC5, but not in cells lacking these channels [1] [2].

- Electrophysiological Confirmation: Direct electrophysiology measurements confirmed that this compound activates TRPC4-mediated currents, which can be blocked by the specific TRPC4/C5 inhibitor ML204 [1] [2].

- Membrane Depolarization: The calcium influx triggered by this compound results in significant membrane depolarization in sensitive cells [2].

- Selectivity Profiling: In selectivity assays, this compound demonstrated weak inhibition of TRPA1, TRPV3/V4, and TRPM8, suggesting it may bind a common feature of TRP ion channels [1].

Table 1: Key Evidence Establishing this compound as a TRPC4/C5 Agonist

| Evidence Type | Experimental System | Key Findings | Citation |

|---|---|---|---|

| Genetic | siRNA knockdown & overexpression | TRPC4 expression necessary and sufficient for activity | [2] |

| Functional | Calcium imaging | Induces Ca²⁺ influx in TRPC4/C5-expressing cells | [1] [2] |

| Electrophysiological | Whole-cell patch clamp | Activates TRPC4-mediated currents blocked by ML204 | [1] [2] |

| Phenotypic | Cell proliferation assays | Growth inhibition correlated with TRPC4 expression | [1] [2] |

| Specificity | Channel selectivity panel | Weak activity against TRPA1, TRPV3/V4, TRPM8 | [1] |

Downstream Signaling Consequences

Activation of TRPC4/C5 channels by this compound initiates multiple downstream signaling events that contribute to its anti-proliferative effects:

- Calcium-Mediated Signaling: The substantial calcium influx activates calcium-sensitive signaling pathways, potentially including calcineurin activation, which can lead to dephosphorylation and nuclear translocation of NFAT (Nuclear Factor of Activated T-cells) transcription factors [5].

- Metabolic Effects: this compound disrupts lipid metabolism, generating significant levels of ceramides that are toxic to renal cancer cells [6].

- Kinase Modulation: this compound inhibits the activation of both AKT and ERK kinases, which are critical pro-survival signaling pathways frequently hyperactivated in cancer [3].

- ER Stress Induction: Treatment with this compound induces endoplasmic reticulum stress signaling and disrupts ER morphology, contributing to cellular toxicity [6].

The following diagram illustrates the core signaling pathway through which this compound modulates TRPC4/C5 channels and induces downstream effects:

This compound TRPC4/C5 Activation Pathway

Cellular Effects and Anticancer Mechanisms

Inhibition of Tumor Cell Proliferation

This compound demonstrates potent anti-proliferative activity against a subset of tumor cell lines across multiple lineages. Initial reports focused on its selective toxicity against renal cell carcinoma cells, but broader profiling across over 500 cancer cell lines revealed that sensitivity correlates strongly with TRPC4 expression levels rather than tissue of origin alone [1] [2]. The growth inhibitory effects manifest through multiple complementary mechanisms that collectively suppress tumor cell proliferation and viability.

The anti-proliferative activity of this compound can be blocked by co-treatment with ML204, a specific TRPC4/C5 inhibitor, confirming the central role of these channels in mediating the compound's effects [1] [2]. Additionally, the this compound-induced currents measured electrophysiologically are similarly blocked by ML204, establishing a direct link between channel activation and growth inhibition [1].

Cell Death Mechanisms

This compound induces multiple distinct cell death mechanisms in sensitive cancer cells, contributing to its potent cytotoxicity:

- Necrosis: Early studies demonstrated that this compound induces rapid necrosis in renal cancer cells, characterized by loss of membrane integrity and cellular swelling [3].

- Apoptosis: In addition to necrosis, this compound triggers apoptotic cell death, though this requires longer exposure times (至少24 hours) and occurs through a caspase-independent mechanism [3] [7]. This has been confirmed through multiple methods including annexin V/PI staining and detection of cytoplasmic histone-associated DNA fragments [3].

- Autophagy Induction: this compound treatment increases levels of autophagic vesicles in A498 renal cancer cells, as determined by flow cytometry, fluorescence microscopy, and Western blot analysis of LC3B [3]. Interestingly, inhibition of autophagy using non-essential amino acids does not diminish cell death, suggesting that autophagy may represent a cell survival mechanism that ultimately fails to protect the cells [3].

Additional Cellular Effects

Beyond direct cell death induction, this compound impacts several other cellular processes that contribute to its anticancer activity:

- Cell Cycle Arrest: Treatment with this compound causes accumulation of cells in the G2 phase of the cell cycle, indicating a block in G2/M transition that prevents cell division [3].

- Metabolic Disruption: this compound profoundly alters lipid metabolism, generating significant levels of ceramides that are toxic to renal cancer cells [6]. This effect is particularly relevant in clear cell RCC, which characteristically accumulates lipid droplets.

- ER Stress Induction: The compound induces endoplasmic reticulum stress signaling and disrupts ER morphology, contributing to cellular toxicity [6].

- Inflammatory Response: this compound triggers an acute inflammatory response, which may potentially contribute to anti-tumor immunity [6].

Table 2: Comprehensive Cellular Effects of this compound in Renal Cancer Cells

| Effect Category | Specific Manifestation | Experimental Evidence | Time Course |

|---|---|---|---|

| Cell Death | Necrosis | Loss of membrane integrity, cellular swelling | Rapid (within hours) |

| Cell Death | Apoptosis | Annexin V positivity, DNA fragmentation | Delayed (≥24 hours) |

| Cell Death | Caspase-independent apoptosis | Lack of caspase activation, FLICA assay negative | Delayed (≥24 hours) |

| Cellular Processes | Autophagy induction | Increased autophagic vesicles, LC3B conversion | Intermediate |

| Cellular Processes | G2/M cell cycle arrest | Flow cytometry cell cycle analysis | 24-48 hours |

| Signaling | AKT/ERK inhibition | Western blot phosphorylation status | 2-6 hours |

| Signaling | ER stress induction | Microarray, qPCR, Western blot | 24 hours |

| Metabolic | Lipid metabolism disruption | Metabolomics, ceramide accumulation | 24-48 hours |

Therapeutic Potential and Limitations

Cancer Selectivity and Therapeutic Implications

This compound demonstrates remarkable selectivity for renal cancer cells compared to other cancer types and normal cells. Initial NCI screening showed that the compound exhibited potent growth inhibition (GI50 = 10-87 nM) against most RCC cell lines with approximately 1,000-fold higher selectivity compared to other cancers [3]. Importantly, this compound showed no toxicity toward normal cells even at concentrations greater than 1 million-fold higher than the IC50 in sensitive cancer cells [6]. This exceptional therapeutic window makes this compound an attractive starting point for drug development, despite limitations with the natural product itself.

The selectivity of this compound appears to be mediated primarily by differential expression of TRPC4 channels across cell types, with sensitive cells expressing higher levels of this molecular target [1] [2]. This expression-based selectivity mechanism is supported by genetic experiments demonstrating that TRPC4 expression is both necessary and sufficient for this compound sensitivity [2]. Beyond renal cancers, this compound also shows activity against a small subset of other cancer cell lines that express TRPC4, suggesting potential applications beyond RCC [2] [6].

Structural Features and Synthetic Accessibility

This compound is a guaiane sesquiterpene with a complex polycyclic structure that includes an oxygen-bridged ring system [4]. The compound's unique structural features and promising biological activity have attracted significant attention from the synthetic chemistry community, leading to the development of multiple synthetic routes [4] [3]. These synthetic approaches have employed various strategic reactions, including:

- Carbonyl-based synthesis utilizing simple, inexpensive starting materials [4]

- Diastereoselective Michael addition followed by selective samarium-mediated carbonyl-alkene cyclization [4]

- Rh₂(OAc)₄-catalyzed stereoselective 1,3-dipolar cycloaddition of cyclic carbonyl ylides to generate the core oxygen-bridged ring system [4]

- Asymmetric [3+2] cycloaddition approaches for constructing chiral dihydrofuran components [4]

The successful laboratory synthesis of this compound is particularly important given that the natural source (Phyllanthus engleri) provides only limited quantities of the compound. Synthetic accessibility enables more extensive structure-activity relationship studies and the potential development of analogs with improved therapeutic properties.

Limitations and Toxicity Concerns

Despite its promising anticancer activity and selectivity, this compound faces significant challenges for direct therapeutic development:

- In Vivo Toxicity: Animal studies have shown that this compound is lethal in rodents at doses near those required to activate TRPC4 channels, indicating a narrow therapeutic window in vivo [1] [2]. This toxicity likely results from uncontrolled activation of TRPC4/C5 channels in normal tissues, particularly the cardiovascular and nervous systems where these channels are endogenously expressed [5].

- Multi-Mechanistic Activity: The compound's ability to induce multiple forms of cell death and affect diverse cellular processes, while potentially beneficial for efficacy, also complicates its therapeutic application and increases the risk of off-target effects.

- Pharmacological Challenges: As a natural product, this compound may face limitations regarding pharmacokinetics, metabolic stability, and formulation that would need to be addressed through medicinal chemistry optimization.

Due to these limitations, researchers have concluded that this compound itself is probably unsuitable for further drug development [1] [2]. However, it serves as a valuable chemical starting point for identifying novel modulators of TRP family channels and developing compounds with improved therapeutic indices [1].

Experimental Methods and Protocols

Key Assay Methodologies

Research on this compound has employed a diverse set of experimental approaches to characterize its mechanism of action and cellular effects:

Cell Proliferation/Viability Assays:

- Cell Titer-Glo Assay: Measures ATP levels as an indicator of metabolically active cells [2]. Cells are plated in 96-well plates, treated with compound for 48 hours, then incubated with Cell Titer-Glo reagent before measuring luminescence.

- PrestoBlue Assay: Utilizes resazurin-based solution that measures reducing power of living cells [3]. Fluorescence is measured with excitation/emission at 560/590 nm.

Calcium Influx Measurements:

Electrophysiology:

Cell Death Mechanism Analysis:

- Annexin V/PI Staining: Distinguishes apoptotic (annexin V+/PI-) from necrotic (annexin V+/PI+) cells [3].

- Caspase Activity Assays: FLICA reagents for multiple caspases or colorimetric assays for specific caspases (e.g., caspase-9) [3].

- Cell Death Detection ELISA: Measures cytoplasmic histone-associated DNA fragments [3].

The following workflow diagram illustrates a typical experimental approach for evaluating this compound effects in cancer cell lines:

This compound Experimental Workflow

Gene Expression Analysis

The connection between TRPC4 expression and this compound sensitivity was established through comprehensive gene expression analysis:

- Cancer Cell Line Encyclopedia (CCLE) Data: Gene expression data from over 500 cancer cell lines available through NCBI GEO (accession GSE36133) [2].

- Bioinformatic Analysis: Using the limma package within the R/Bioconductor framework to identify genes correlated with this compound sensitivity [2].

- Statistical Thresholds: Probesets significantly associated (Benjamani-Hochberg adjusted p-value < .05 and Log Fold Change > 1) in multiple comparisons between sensitive and refractory cell lines [2].

Genetic Manipulation Protocols

Key genetic experiments to validate TRPC4 as the molecular target:

siRNA Knockdown:

Inducible Expression Systems:

Table 3: Key Experimental Protocols for Studying this compound Mechanisms

| Method Category | Specific Protocol | Key Parameters | Application |

|---|---|---|---|

| Cell Viability | Cell Titer-Glo | 48h treatment, luminescence readout | Proliferation inhibition |

| Cell Viability | PrestoBlue | 24-48h treatment, FL 560/590nm | Metabolic activity |

| Calcium Signaling | Calcium-sensitive dyes | Fluo-4/Fura-2, fluorescence measurement | TRPC4/C5 activation |

| Electrophysiology | Whole-cell patch clamp | ML204 blockade | Channel activation |

| Genetic Manipulation | siRNA knockdown | 5nM siRNA, RNAiMAX transfection | TRPC4 necessity |

| Genetic Manipulation | Inducible expression | Doxycycline induction | TRPC4 sufficiency |

| Cell Death Analysis | Annexin V/PI staining | Flow cytometry | Apoptosis/necrosis |

| Cell Death Analysis | Caspase activity assays | FLICA, colorimetric substrates | Caspase involvement |

| Gene Expression | microarray/qPCR | Taqman probes, RNA isolation | TRPC4 correlation |

Conclusion and Future Directions

This compound represents a structurally unique natural product with potent and selective activity against renal cancer cells and other malignancies expressing TRPC4 channels. Its mechanism of action as a TRPC4/C5 channel agonist has been rigorously established through genetic, electrophysiological, and pharmacological approaches. The compound induces multiple cell death mechanisms, disrupts critical signaling pathways, and alters cellular metabolism, collectively contributing to its anti-proliferative effects.

While this compound itself demonstrates significant toxicity that limits its direct therapeutic application, it serves as a valuable chemical tool for understanding TRPC4/C5 biology and their roles in cancer pathophysiology. The synthetic accessibility of this compound provides opportunities for medicinal chemistry optimization to develop analogs with improved therapeutic indices. Future research directions should include:

- Structure-Activity Relationship Studies: Systematic modification of this compound's structure to separate efficacy from toxicity.

- Target Tissue-Specific Delivery: Development of targeted delivery approaches to minimize exposure to sensitive normal tissues.

- Combination Therapy Strategies: Evaluation of this compound analogs in combination with standard therapies or other targeted agents.

- TRPC Channel Biology: Further exploration of TRPC4/C5 channels as therapeutic targets in cancer and other diseases.

References

- 1. Agonizes the Englerin /C5 Cation A to Inhibit Tumor... TRPC 4 Channels [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Agonizes the TRPC /C5 Cation 4 to... | PLOS One Channels [journals.plos.org]

- 3. Renal cancer-selective Englerin induces multiple mechanisms of cell... A [jeccr.biomedcentral.com]

- 4. sciencedirect.com/topics/chemistry/ englerin - a [sciencedirect.com]

- 5. TRPC - Wikipedia [en.wikipedia.org]

- 6. induces an acute inflammatory response and... | PLOS One this compound [journals.plos.org]

- 7. Renal cancer-selective Englerin induces multiple... : Internet Archive A [archive.org]

Primary Mechanism: Agonism of TRPC4/C5 Cation Channels

The most well-defined mechanism of Englerin A is its potent and selective agonism of the Transient Receptor Potential Canonical 4 and 5 (TRPC4/C5) cation channels [1] [2].

- Target Identification: A large-scale cell line profiling (CLiP) study revealed that sensitivity to EA was most strongly correlated with the expression level of the TRPC4 channel, not just renal cell lineage [1]. Genetic experiments confirmed that TRPC4 expression is both necessary and sufficient for EA-induced growth inhibition.

- Functional Consequence: When EA binds to and activates the TRPC4/C5 channels, it opens a non-selective cation pore in the plasma membrane, leading to a massive and rapid influx of calcium ions (Ca²⁺) into the cell [1] [2]. This calcium overload is a critical event that triggers downstream cytotoxic effects.

- Specificity for Cancer Cells: Certain renal cancer cells overexpress TRPC4 channels, making them particularly vulnerable to EA, while healthy kidney cells with normal TRPC4 levels are less affected [2].

The following diagram illustrates this core signaling pathway.

Core pathway of this compound-induced cell death via TRPC4/C5 activation and calcium influx.

Detailed Experimental Protocols

To understand the evidence for these mechanisms, here are the methodologies from key studies.

Cell Viability and Proliferation Assays

These assays determine the concentration at which EA inhibits cell growth.

- Protocol (XTT Assay): Cells (e.g., A-498, UO-31) are plated in 96-well plates and allowed to adhere. EA is added at varying concentrations, and cells are incubated for 48 hours. Cell viability is measured by adding the XTT reagent, which is metabolized by viable cells to a colored formazan product, which is then quantified spectrophotometrically [3].

- Protocol (CellTiter-Glo Assay): This is a luminescent assay that quantifies ATP, a marker of metabolically active cells. Cells are treated with EA in a 96-well format. After incubation, the CellTiter-Glo reagent is added, causing cell lysis and a luminescent signal proportional to the ATP present [1].

Analysis of Cell Death Mechanisms

- Annexin V/Propidium Iodide (PI) Staining: Used to distinguish between apoptosis and necrosis.

- Procedure: Cells treated with EA are trypsinized, washed, and stained with FITC-conjugated Annexin V (binds to phosphatidylserine on the outer leaflet of apoptotic cells) and PI (stains DNA in necrotic cells with compromised membranes). The cell populations are then analyzed by flow cytometry [3] [4].

- Caspase Activity Assays: Used to investigate the role of apoptosis.

- Histone-Associated DNA Fragmentation ELISA: A quantitative method to detect apoptosis.

- Procedure: Cytoplasmic fractions from EA-treated cells are added to a microplate coated with anti-histone antibody. Fragmented DNA is detected with an anti-DNA antibody coupled to a peroxidase substrate, which produces a color change [4].

Detection of Autophagy

- LC3-I to LC3-II Conversion: A hallmark of autophagy.

- Procedure: Cell lysates from EA-treated cells are subjected to SDS-PAGE and immunoblotted with an antibody against LC3. The conversion of the cytoplasmic form (LC3-I) to the lipidated, autophagosome-bound form (LC3-II) is observed as a band shift and indicates autophagy induction [4].

Measurement of Intracellular Calcium

- Protocol (Fluo-3 AM dye): Cells are treated with EA and then loaded with Fluo-3 AM, a cell-permeable fluorescent calcium indicator. Inside the cell, esterases cleave AM, trapping Fluo-3, which fluoresces upon binding Ca²⁺. The fluorescence intensity, measured by flow cytometry or fluorescence microscopy, is directly proportional to the intracellular calcium concentration [3] [1].

Gene Expression and Target Validation

- siRNA Knockdown: To validate the necessity of a target like TRPC4.

- Procedure: Cells are transfected with TRPC4-specific siRNA or a non-targeting control siRNA using a transfection reagent. After 24 hours, cells are treated with EA, and viability is assessed. Knockdown efficiency is confirmed by quantitative PCR (qPCR) measuring TRPC4 mRNA levels [1].

- qPCR for mRNA Quantification: RNA is isolated, reverse-transcribed into cDNA, and then amplified using TaqMan probes specific for the target gene (e.g., TRPC4) and a housekeeping gene (e.g., PPIA) for normalization [1].

The following diagram integrates these methodologies into a coherent experimental workflow for studying this compound.

A workflow of key experiments used to elucidate this compound's mechanisms of action.

Quantitative Cytotoxicity Data

The potency of this compound is demonstrated by its very low half-maximal growth inhibitory values (GI₅₀) against sensitive renal cancer cell lines.

| Renal Cancer Cell Line | Reported GI₅₀ (Nanomolar, nM) | Source / Context |

|---|---|---|

| Various RCC lines (NCI-60 panel) | 1 - 10 nM | Initial screening [4] |

| Various RCC lines (NCI-60 panel) | 10 - 87 nM | Initial screening [4] |

| UO-31 | ~11 nM | Synthetic EA confirmation [3] |

| A-498 | Highly sensitive (specific nM values not stated) | Used in multiple mechanistic studies [3] [4] [1] |

Research Implications & Future Directions

This compound's high potency and unique multi-mechanistic action make it a valuable pharmacological tool and a promising starting point for drug discovery [2]. Its ability to selectively target cancer cells overexpressing TRPC4/C5 provides a potential window for therapeutic intervention [2]. However, the compound itself has shown significant toxicity in rodent models, indicating that it may not be suitable for direct clinical development [1]. Future research is focused on:

- Medicinal Chemistry: Synthesizing analogs of EA to separate its potent anti-cancer activity from its systemic toxicity [2].

- Target Exploration: Further elucidating the precise binding site on TRPC4/C5 and understanding why some cancer cells are more sensitive than others.

- Combination Therapies: Investigating whether EA or its analogs can be used in combination with other targeted therapies to overcome drug resistance in renal cell carcinoma.

References

- 1. Agonizes the TRPC4/C5 Cation Channels to... | PLOS One this compound [journals.plos.org]

- 2. Nature’s pharmacy – plant-based active substance kills renal cancer... [mpg.de]

- 3. Selectively Induces Necrosis in Human Englerin Cancer... A Renal [pmc.ncbi.nlm.nih.gov]

- 4. cancer-selective Renal induces multiple Englerin ... A mechanisms of [jeccr.biomedcentral.com]

Comprehensive Technical Guide: Englerin A Cytotoxicity in Renal Cell Carcinoma

Introduction and Significance

Englerin A (EA) is a guaiane sesquiterpene originally isolated from the African plant Phyllanthus engleri. [1] It has captured significant interest in oncology research due to its potent and selective growth inhibitory activity against renal cancer cell lines, with GI₅₀ values in the nanomolar range (1-87 nM). [2] [1] This selectivity for RCC is notably high, reported to be approximately 1,000-fold compared to other cancers. [2] Clear cell RCC (cc-RCC) is one of the most common and treatment-resistant forms of kidney cancer, and current targeted therapies often face limitations with patient resistance. [2] [3] The potent cytotoxicity of this compound, combined with its unique ability to engage multiple cell death pathways, positions it as a compelling lead compound for developing novel RCC treatments and a valuable tool for uncovering targetable vulnerabilities in this cancer type. [2] [3]

Mechanisms of Action

This compound exerts its cytotoxic effects through a multi-faceted mechanism, involving immediate ion channel activation and diverse downstream cellular stress pathways.

Primary Molecular Target: TRPC4/C5 Channels

A key mechanism identified for this compound is the agonism of the Transient Receptor Potential Canonical 4 and 5 (TRPC4/C5) cation channels. [4] [5]

- Target Identification: Gene expression profiling across over 500 cancer cell lines revealed that sensitivity to this compound was most strongly correlated with the expression levels of TRPC4. [4] Genetic experiments confirmed that TRPC4 expression is both necessary and sufficient for this compound-induced growth inhibition. [4]

- Functional Consequences: Upon binding, this compound activates the TRPC4/C5 channels, leading to a massive and rapid influx of calcium (Ca²⁺) into the cell. [4] [5] This sudden increase in intracellular calcium concentration causes membrane depolarization and is a critical trigger for the ensuing cell death. [4] This effect is particularly pronounced in RCC cells that overexpress these channels. [5]

- Pharmacological Blockade: The this compound-induced current and its associated anti-proliferative effect can be specifically inhibited by ML204, a known TRPC4/C5 channel blocker. [4]

The following diagram illustrates this primary signaling mechanism and its direct consequences:

This compound activates TRPC4/C5 channels, triggering calcium influx and cell death.

Induced Cell Death Modalities

This compound induces cytotoxicity through multiple, concurrent cell death pathways, moving beyond a single mechanism.

- Necrosis: Early studies identified that this compound can induce a rapid necrotic cell death. [1] This is characterized by cell swelling, plasma membrane rupture, and positivity for propidium iodide staining, often within hours of treatment. [1] This process coincides with the production of reactive oxygen species (ROS) and calcium influx. [1]

- Apoptosis: In addition to necrosis, this compound also induces apoptotic cell death, though this requires a longer duration (at least 24 hours). [2] This apoptosis is notably caspase-independent, as demonstrated by the lack of caspase-3 activation and the inability of caspase inhibitors to prevent cell death. [2] [1] DNA fragmentation, a hallmark of apoptosis, has been confirmed. [2]

- Autophagy: this compound treatment increases levels of autophagic vesicles, indicating the induction of autophagy. [2] However, inhibition of autophagy does not rescue cells, suggesting it likely functions as a failed cell survival mechanism rather than a primary death pathway. [2]

The interplay between these pathways and other key cellular processes is summarized below:

This compound induces multiple cell death pathways and cellular stresses.

Additional Signaling and Metabolic Effects

Beyond direct cell death induction, this compound impacts several key oncogenic and metabolic pathways.

- Inhibition of Pro-Survival Kinases: this compound treatment inhibits the phosphorylation and activation of AKT and ERK, two critical kinases that drive cell proliferation and survival in cancer. [2]

- Induction of ER Stress and Metabolic Dysregulation: A systems biology approach revealed that this compound profoundly disrupts lipid metabolism in cc-RCC cells, generating toxic levels of ceramides. [3] It also induces Endoplasmic Reticulum (ER) stress and an acute inflammatory response, as confirmed by microarray, qPCR, and confocal microscopy showing distorted ER morphology. [3]

- Cell Cycle Arrest: this compound treatment causes an accumulation of cells in the G2 phase of the cell cycle, indicating a block at the G2/M transition. [2]

Quantitative Cytotoxicity Data

The potency of this compound has been quantified across various RCC and control cell lines, confirming its selectivity.

Table 1: Cytotoxicity Profile of this compound Across Cell Lines

| Cell Line | Cell Type | IC₅₀ / GI₅₀ | Key Findings and Experimental Context |

|---|---|---|---|

| A-498 | Human Renal Carcinoma | < 60 nM [3], ~100 nM [2] | Induces apoptosis, necrosis, autophagy, G2/M arrest [2] |

| UO-31 | Human Renal Carcinoma | Effective [1] | Induces necrotic cell death [1] |

| Various RCC (NCI-60) | Renal Cancer Panel | 10 - 87 nM [2] | Up to 1000-fold selectivity reported for RCC vs. other cancers [2] |

| SF-295 | Human Glioblastoma | Not significantly affected [1] | Demonstrates selectivity for RCC lineages [1] |

| RPTC | Normal Renal Proximal Tubule Cells | Not significantly affected [1] | Confirms cancer cell selectivity [1] |

Detailed Experimental Protocols

To investigate this compound's mechanisms, standardized and reliable methodologies are required. Below are detailed protocols for key assays.

Cell Viability and Proliferation Assays

Objective: To determine the inhibitory concentration (IC₅₀) of this compound on cancer cell growth.

- Cell Seeding: Plate cells (e.g., A-498) in 96-well plates at a density of 5,000 cells per well in 90 µL of appropriate growth medium (e.g., RPMI-1640 with 10% FBS). [2] [1]

- Compound Treatment: After cell attachment (e.g., 24 hours), add this compound serially diluted in medium or DMSO. Final DMSO concentration should not exceed 0.1%. Include vehicle (DMSO) control wells. [1]

- Incubation: Incubate cells with the compound for a predetermined time (e.g., 48 hours). [1]

- Viability Measurement:

- XTT Assay: Add XTT reagent directly to wells, incubate to allow formazan dye formation by metabolically active cells, and measure absorbance at 450 nm. [1]

- PrestoBlue Assay: Add resazurin-based PrestoBlue reagent to wells, incubate, and measure fluorescence (Ex/Em: 560/590 nm). [2]

- Cell Titer-Glo Assay: Add reagent to lyse cells and generate a luminescent signal proportional to ATP content. Measure luminescence. [4]

- Data Analysis: Calculate cell viability relative to vehicle-treated controls. Use non-linear regression to determine IC₅₀ values from dose-response curves.

Apoptosis and Necrosis Detection

Objective: To quantify and distinguish between apoptotic and necrotic cell populations.

- Annexin V/Propidium Iodide (PI) Staining & Flow Cytometry: [2] [1]

- Treatment: Treat cells (e.g., in 6-well plates) with this compound for various durations (e.g., 3, 24, 48 hours).

- Cell Harvest: Collect both floating and adherent cells (via trypsinization), wash with cold PBS.

- Staining: Resuspend cell pellet in binding buffer containing FITC-conjugated Annexin V and PI. Incubate in the dark for 15-20 minutes.

- Flow Cytometry: Analyze stained cells using a flow cytometer within 1 hour.

- Data Interpretation:

- Annexin V⁻/PI⁻: Viable cells.

- Annexin V⁺/PI⁻: Early apoptotic cells.

- Annexin V⁺/PI⁺: Late apoptotic or necrotic cells.

Intracellular Calcium Flux Measurement

Objective: To detect this compound-induced changes in intracellular calcium concentration.

- Cell Preparation: Seed cells onto culture dishes or plates and allow to adhere. [1]

- Dye Loading: Following treatment with this compound or vehicle, incubate cells with 2 µM Fluo-3 AM (a calcium-sensitive fluorescent dye) in culture medium for 30 minutes at 37°C. [1]

- Washing and Analysis: Remove the dye solution, wash cells with PBS, and trypsinize. Analyze cell suspension immediately by flow cytometry. [1]

- Flow Cytometry Settings: Excite Fluo-3 at 485 nm and measure emission at 520 nm. An increase in fluorescence intensity directly indicates a rise in intracellular Ca²⁺. Ionomycin, a calcium ionophore, can be used as a positive control. [1]

Western Blot Analysis for Signaling Pathways

Objective: To assess the effect of this compound on key protein expression and phosphorylation.

- Cell Lysis: Lyse treated cells in RIPA or NP-40 based lysis buffer supplemented with protease and phosphatase inhibitors. [2] [1]

- Protein Separation and Transfer: Resolve equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. [1]

- Antibody Probing:

- Block membrane with 5% BSA or non-fat milk.

- Incubate with primary antibodies against proteins of interest (e.g., phospho-AKT (Ser473), phospho-ERK, total AKT, total ERK, LC3B for autophagy, PARP cleavage for apoptosis). [2] [1]

- Wash and incubate with appropriate IRDye- or HRP-conjugated secondary antibodies.

- Detection: Visualize bands using an Odyssey imaging system (for fluorescent antibodies) or enhanced chemiluminescence (ECL) substrate followed by autoradiography. [2] [1]

Synthesis and Toxicity

- Synthesis: this compound's complex structure has inspired numerous total synthesis routes in the laboratory, making it more accessible for research than relying on plant extraction. [6] [5] These syntheses often start from readily available materials like nepetalactone from catnip. [5]

- In Vivo Toxicity: A major challenge for the direct development of this compound as a drug is its observed lethality in rodent studies at doses near those required for efficacy. [4] This significant toxicity profile suggests that this compound itself may be unsuitable for further clinical development but serves as an excellent chemical starting point for deriving novel analogs with improved safety. [4]

Conclusion and Future Perspectives

This compound is a powerful chemical tool that has revealed multiple targetable vulnerabilities in renal cell carcinoma, including TRPC4/C5 channel dependence, sensitivity to calcium overload, disrupted lipid metabolism, and ER stress. Its ability to induce multiple, concurrent cell death mechanisms makes it a compelling template for future drug design.

Future research should focus on:

- Designing and synthesizing novel this compound analogs that retain potent anti-cancer efficacy while minimizing systemic toxicity.

- Further elucidating the precise interconnections between the TRPC4/C5 activation, metabolic disruptions, and inflammatory response.

- Exploring the potential of targeting the identified vulnerabilities, such as specific lipid metabolic pathways, with other small molecules.

References

- 1. Selectively Induces Necrosis in Human Englerin Cancer... A Renal [pmc.ncbi.nlm.nih.gov]

- 2. cancer-selective Renal induces multiple Englerin of... A mechanisms [jeccr.biomedcentral.com]

- 3. induces an acute inflammatory response and... | PLOS One this compound [journals.plos.org]

- 4. Agonizes the TRPC4/C5 Cation Channels to... | PLOS One this compound [journals.plos.org]

- 5. Nature’s pharmacy – plant-based active substance kills renal cancer cells [mpg.de]

- 6. sciencedirect.com/topics/chemistry/ englerin - a [sciencedirect.com]

Multiple Mechanisms of Cell Death Induced by Englerin A

| Mechanism | Key Experimental Findings | Cell Line Used | Reference |

|---|---|---|---|

| Apoptosis | Caspase-independent; DNA fragmentation; externalization of phosphatidylserine (Annexin V staining). | A498 | [1] [2] [3] |

| Necrosis | Rapid plasma membrane rupture; propidium iodide (PI) positivity; calcium influx; ROS production. | A498, UO-31 | [4] [5] |

| Autophagy | Increased autophagic vesicles (LC3-II formation); process inhibited by non-essential amino acids (NEAA). | A498 | [1] [2] [3] |

| Cell Cycle Arrest | Accumulation of cells in the G2 phase, indicating a block at the G2/M transition. | A498 | [1] [2] |

Impact on Key Signaling Pathways

| Pathway / Kinase | Effect of Englerin A | Proposed Functional Consequence |

|---|---|---|

| AKT | Inhibits phosphorylation (activation) | Suppresses cell proliferation and survival signals [1] [2] |

| ERK | Inhibits phosphorylation (activation) | Suppresses cell proliferation and survival signals [1] [2] |

| AMPK | No significant effect on phosphorylation | Cellular energy sensing remains unaffected [1] [2] |

| Hsp27 | Induces hyperphosphorylation (via p38) | Contributes to cytotoxicity; novel site Ser65 identified [6] |

Core Experimental Protocols for Key Assays

The following methodologies are compiled from the cited studies to provide a foundational overview of how the key mechanisms of this compound action are investigated.

Cell Viability Assay (XTT)

- Objective: To determine the concentration-dependent reduction of cell viability.

- Procedure:

- Seed cells (e.g., A498, UO-31) in a 96-well plate.

- Allow cells to adhere.

- Treat with a dilution series of this compound or a vehicle control (DMSO) for a set period (e.g., 48 hours).

- Add XTT reagent, which is metabolized by viable cells to a colored formazan product.

- Measure the absorbance of the formazan product to quantify relative cell viability [4] [5].

Annexin V / Propidium Iodide (PI) Staining

- Objective: To distinguish between apoptotic and necrotic cell populations.

- Procedure:

- Treat cells with this compound (e.g., 100 nM to 1 μM) for various durations (e.g., 1, 3, 24, 48 hours).

- Harvest and stain cells with FITC-conjugated Annexin V and PI.

- Analyze by flow cytometry.

- Interpretation: Annexin V+/PI- cells are considered early apoptotic; Annexin V+/PI+ cells are late apoptotic or necrotic; Annexin V-/PI+ cells are primarily necrotic [2] [4] [5].

Autophagy Detection (LC3-I to LC3-II Conversion)

- Objective: To monitor the induction of autophagy by observing the lipidated form of LC3.

- Procedure:

- Treat cells with this compound.

- Lyse cells and resolve proteins via SDS-PAGE.

- Perform Western blotting using an anti-LC3B antibody.

- Interpretation: A shift from the cytosolic form (LC3-I) to the phosphatidylethanolamine-conjugated form (LC3-II), seen as an increased intensity of the LC3-II band, indicates autophagosome formation [2] [4]. This can be complemented with flow cytometry or microscopy using a Cyto-ID Autophagy Detection Kit [2].

Caspase Activity Assay

- Objective: To assess the involvement of caspases in this compound-induced apoptosis.

- Procedure:

- Treat cells with this compound. Use a known caspase inducer (e.g., etoposide) as a positive control.

- Harvest cells and lyse them.

- Incubate the lysate with a caspase-specific substrate (e.g., for caspase-3 or caspase-9).

- Measure the cleavage of the substrate colorimetrically or fluorometrically [2]. A lack of significant caspase activity, despite other apoptotic markers, suggests caspase-independent apoptosis [1] [2].

Phosphoproteomic Analysis

- Objective: To identify global changes in protein phosphorylation and signaling pathways.

- Procedure:

- Treat renal cancer cells with this compound.

- Extract proteins, digest them with trypsin, and enrich for phosphopeptides.

- Analyze the peptides using advanced mass spectrometry (e.g., LC-MS/MS).

- Use bioinformatics tools to identify phosphorylation motifs and altered signaling networks, such as the p38-Hsp27 pathway [6].

This compound Signaling Pathways

The complex signaling network rewired by this compound in renal cancer cells, based on phosphoproteomic and biochemical findings, can be visualized as follows:

This compound triggers cell death via multiple interconnected pathways, including survival pathway inhibition, stress kinase activation, and direct cellular damage.

Interpretation and Research Implications

- Temporal Dynamics: The type of cell death observed can depend on treatment duration. Necrosis may occur rapidly (within hours), while apoptotic markers and autophagy may manifest over longer periods (24-48 hours) [2] [4] [5].

- Autophagy as a Survival Mechanism: Inhibiting EA-induced autophagy with non-essential amino acids (NEAA) did not reduce cell death, suggesting that autophagy likely represents a failed pro-survival response rather than a death mechanism itself [1] [2].

- Therapeutic Potential: The ability of EA to simultaneously activate multiple death pathways and inhibit survival signals (AKT/ERK) makes it a promising lead compound, especially for cancers resistant to agents that target only a single pathway [1].

References

- 1. Renal cancer-selective Englerin induces multiple A of... mechanisms [archive.org]

- 2. Renal cancer-selective Englerin induces multiple mechanisms of cell... A [jeccr.biomedcentral.com]

- 3. Renal cancer-selective Englerin induces multiple A of... mechanisms [pubmed.ncbi.nlm.nih.gov]

- 4. Selectively Induces Englerin in Human Renal Cancer... A Necrosis [pmc.ncbi.nlm.nih.gov]

- 5. Selectively Induces Necrosis in Human Renal... | PLOS One this compound [journals.plos.org]

- 6. Rewires Phosphosignaling via Hsp27... This compound [pubmed.ncbi.nlm.nih.gov]

Structural Mechanism & Calcium Regulation

The 2025 structural study provided deep insight into how Englerin A binding translates to channel activation and how this process is modulated.

- Binding-Induced Conformational Change: this compound binding stabilizes a specific conformation of the TRPC5 channel, promoting its open state and allowing calcium ions to flow into the cell [1].

- Calcium's Allosteric Role: The study also identified calcium ions binding to the intracellular domain of TRPC5. This binding induces structural changes that stabilize the domain in a compact conformation, working alongside this compound to regulate channel function [1].

The following diagram illustrates the mechanism by which this compound binding leads to calcium-induced cell death in renal cancer cells.

> this compound activates TRPC4/5 channels, triggering a lethal influx of calcium into renal cancer cells.

Experimental Evidence & Protocols

The identification of this compound's binding site and function relied on several key experimental approaches. Here are the methodologies from critical studies.

Cryo-Electron Microscopy (cryo-EM) for Binding Site Identification: The precise binding site was resolved using cryo-EM. This involved purifying the human TRPC5 protein, forming a stable complex with this compound, and flash-freezing the sample. The structures were then determined at high resolutions of 2.5 and 2.6 Å, revealing the binding pocket between the pore helix and S5/S6 helices [1].

Calcium Imaging to Confirm Functional Activation: A standard method to demonstrate TRPC4/C5 activation is calcium imaging using dyes like Fura-2 AM or Fura Red.

- Cell Preparation: Use cells expressing TRPC4 or TRPC5 (e.g., HEK293 cells transfected with the channel, or sensitive cancer lines like A498) [2] [3] [4].

- Dye Loading: Incubate cells with the calcium-sensitive dye.

- Stimulus Application: Apply this compound (EC50 in the ~10 nM range) [2].

- Measurement: Monitor the increase in intracellular calcium concentration ([Ca²⁺]i) using a fluorescence microscope or plate reader. The response should be abolished by removing extracellular calcium or by applying the inhibitor ML204 [2].

Electrophysiology to Verify Direct Channel Activation: Patch-clamp recording provides direct evidence of channel opening.

- Configuration: Whole-cell or excised membrane patch configuration.

- Stimulation: Apply this compound extracellularly.

- Observation: In TRPC4/C5-expressing cells, this compound evokes large inward currents with a characteristic seat-like inflection in the current-voltage (I-V) relationship [2].

- Control: The current is blocked by ML204 and is absent in non-expressing cells [2] [3].

Broader Pharmacological Context

While TRPC4/C5 are the primary targets, understanding this compound's complete profile is crucial for research.

Polypharmacology: this compound also exhibits affinity for other targets. It has been identified as a modulator of L-type voltage-gated calcium channels (Cav1.2), binding to the dihydropyridine site with a Ki of ~5.7 µM and acting as an antagonist in muscle cells [5]. This off-target activity must be considered when interpreting experimental results, especially at higher concentrations.

Tool Compounds for TRPC Research: The table below lists selective pharmacological inhibitors mentioned in the search results, which are useful for validating this compound's effects [6].

| Compound | Primary Target |

|---|---|

| ML204 | TRPC4/C5 inhibitor [2] [3] [6] |

| Pyr3 | TRPC3 inhibitor [7] [6] |

| AC1903 | TRPC5 inhibitor [6] |

| GSK2833503A | TRPC3/6 antagonist [6] |

References

- 1. Mechanism of (-)- Englerin and calcium A on the human... binding [pubmed.ncbi.nlm.nih.gov]

- 2. (–)- Englerin is a potent and selective activator of A 4 and... TRPC [pmc.ncbi.nlm.nih.gov]

- 3. Agonizes the Englerin 4/C5 Cation A to... | PLOS One TRPC Channels [journals.plos.org]

- 4. AT1-receptor response to non-saturating Ang-II concentrations is... [bmccardiovascdisord.biomedcentral.com]

- 5. Unveiling ( )‐ Englerin as a Modulator of L‐Type Calcium Channels... A [pmc.ncbi.nlm.nih.gov]

- 6. rndsystems.com/target/ trpc - channel - blockers [rndsystems.com]

- 7. 3 and NALCN TRPC drive pacemaking in substantia nigra... channels [elifesciences.org]

Molecular Targets & Mechanism of Action

Englerin A exerts its anti-cancer effects primarily by activating specific calcium channels, leading to a catastrophic overload of calcium in the cell.

- Primary Targets: Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels [1] [2]. It is a potent agonist, with one source reporting EC50 values of 11.2 nM for TRPC4 and 7.6 nM for TRPC5 [1].

- Secondary Target: this compound also modulates L-type voltage-gated calcium channels (Cav1.2), binding to the dihydropyridine site and acting as an antagonist to block channel activity [3].

- Proposed Mechanism: The established mechanism of cell death involves this compound binding to and activating TRPC4/C5 channels in the plasma membrane of sensitive cells. This activation opens the channels, allowing a massive, uncontrolled influx of calcium ions (Ca²⁺) from the extracellular space into the cytoplasm. The resulting calcium overload triggers rapid necrotic cell death [4] [2] [5].

The following diagram illustrates this core signaling pathway.

This compound triggers calcium overload and necrosis via TRPC4/C5 channel activation.

Quantitative Biological Data

The potency of this compound is highly specific to certain cancer cell types, particularly renal cell carcinomas.

Table 1: Growth Inhibition (GI50) of this compound in Human Cancer Cell Lines [4] [1]

| Cell Line | Cancer Type | GI50 / EC50 Value |

|---|---|---|

| A-498 | Renal Cell Carcinoma | 1 - 11 nM |

| UO-31 | Renal Cell Carcinoma | 15 - 21 nM |

| RXF 393 | Renal Cell Carcinoma | 11 - 59 nM |

| ACHN | Renal Cell Carcinoma | 17 nM |

| SF-295 | Glioblastoma | > 10 µM |

| HEK293 | Embryonic Kidney (Normal) | No effect at 1 µM [4] |

Table 2: this compound Channel Activity and Binding Affinity [3] [1]

| Channel Type | Effect | Potency (EC50 / Kᵢ) |

|---|---|---|

| TRPC4 | Agonist / Activator | 11.2 nM [1] |

| TRPC5 | Agonist / Activator | 7.6 nM [1] |

| Cav1.2 (L-type) | Antagonist / Blocker | Kᵢ = 5.7 µM [3] |

Key Experimental Evidence

The mechanism of this compound has been validated through genetic, pharmacological, and imaging experiments.

Table 3: Summary of Key Experimental Approaches

| Experimental Method | Key Finding | Protocol Summary |

|---|---|---|

| Genetic Knockdown (siRNA) | TRPC4 expression is necessary for this compound sensitivity [6] [2]. | TRPC4-specific siRNA transfected into A-498 cells prior to this compound exposure, resulting in significant resistance to the compound [2]. |

| Heterologous Expression | TRPC4 expression is sufficient to confer sensitivity [2]. | HEK293T cells (normally insensitive) were engineered to express TRPC4, making them susceptible to this compound-induced growth inhibition [2]. |

| Calcium Imaging | This compound evokes a rapid and sustained rise in intracellular Ca²⁺ [1]. | Sensitive cells loaded with Ca²⁺-sensitive dyes (e.g., Fura-2, Fluo-3). This compound addition causes a measurable fluorescence shift, indicating Ca²⁺ influx [4] [1]. |

| Pharmacological Block | This compound effects are reversed by TRPC4/C5 inhibitors [2]. | Pre-treatment with a selective TRPC4/C5 inhibitor (e.g., ML204) blocks both the calcium influx and the anti-proliferative effect of this compound [2]. |

The workflow for experimentally validating the mechanism is summarized below.

Experimental workflow to validate TRPC4 as the primary target of this compound.

Research Considerations

- Specificity for Cancer Cells: The reason for the selective toxicity toward renal cancer cells is not fully understood but is hypothesized to be due to the overexpression of TRPC4 channels in these cells, making them more vulnerable to calcium overload [2] [5].

- In Vivo Toxicity: A significant challenge for therapeutic development is that this compound is reported to be lethal in rodents at doses near those required for anti-tumor activity, suggesting a narrow therapeutic window [2]. Therefore, it is currently more valuable as a chemical probe than a direct drug candidate.

- Synthesis: As a natural product, this compound can be isolated from the plant Phyllanthus engleri, but efficient total laboratory synthesis routes have also been established, ensuring a reliable supply for research [4] [6] [5].

References

- 1. medchemexpress.com/ englerin - a .html [medchemexpress.com]

- 2. Agonizes the TRPC4/C5 Cation Channels to... | PLOS One this compound [journals.plos.org]

- 3. Unveiling ( )‐ Englerin as a Modulator of L‐Type A ... Calcium Channels [pmc.ncbi.nlm.nih.gov]

- 4. Selectively Induces Necrosis in Human Renal Cancer Cells... This compound [pmc.ncbi.nlm.nih.gov]

- 5. Nature’s pharmacy – plant-based active substance kills renal cancer cells [mpg.de]

- 6. sciencedirect.com/topics/chemistry/ englerin - a [sciencedirect.com]

In Vivo Toxicity Profile and Mechanisms

The following table summarizes the key in vivo and ex vivo toxicity findings for Englerin A.

| Observation/Site of Toxicity | Reported Dose / Concentration | Model System (Species) | Key Findings / Proposed Mechanism |

|---|---|---|---|

| Lethal Toxicity [1] [2] | > 1 mg/kg (IV), 5 mg/kg (subcutaneous) | In vivo (Rat, Mouse) | Acute lethality; labored breathing observed [3] [4]. |

| Reduced Locomotor Activity [3] [4] | 2 mg/kg | In vivo (Mouse) | Transient reduction in activity for ~1 hour [3] [4]. |

| Pulmonary Toxicity (Lack of) [3] [4] | 50-100 nM | Ex vivo (Mouse, IPVML model) | No significant acute lung edema or changes in tidal volume at these concentrations [3] [4]. |

| TRPC4/C5-Mediated Toxicity [1] [2] | Lethal doses (e.g., 50 µg/kg IV in mice) | In vivo (Mouse), TRPC4/5 knockout studies | TRPC4 and TRPC5 ion channel activation identified as primary mechanism for adverse effects; double knock-out mice were fully protected [3] [1] [2]. |

| Rapid Degradation [3] [2] [4] | Half-life ~15 minutes | In vivo (Mouse, Rat serum) | Rapid hydrolysis to inactive Englerin B by serum esterases; not observed in human serum [3] [2] [4]. |

Detailed Experimental Protocols

To help you evaluate or replicate these findings, here are the methodologies from key studies.

Protocol 1: In Vivo Toxicity and Maximum Tolerated Dose (MTD) Assessment [1]

This protocol was used to test this compound and its analogues.

- Objective: To estimate the maximum tolerated intravenous dose and observe acute toxic effects.

- Model System: In vivo mouse model.

- Dosing Regimen: The "Up-and-Down" procedural guideline was followed to minimize animal use. Compounds were administered intravenously [1].

- Key Observations:

- Outcome Measure: Lethality and severe adverse effects (e.g., labored breathing, reduced locomotor activity) were monitored to determine the MTD.

Protocol 2: Ex Vivo Pulmonary Toxicity Assessment (IPVML) [3] [4]

This model was used to bypass the rapid in vivo degradation of this compound.

- Objective: To evaluate acute pulmonary toxicity and edema formation in a system preserving this compound's biological activity.

- Model System: Isolated Perfused and Ventilated Murine Lung (IPVML) from C57BL/6 mice. The perfusate was a blood-free electrolyte solution [3] [4].

- Perfusion Protocol:

- Lungs were placed in an artificial thorax and ventilated.

- They were perfused with electrolyte solution at 37°C at a flow rate of 2 ml/min.

- After stabilization, the reservoir was switched to one containing either a control solution or this compound (50 or 100 nM).

- The circuit was closed for the duration of the experiment [3] [4].

- Key Outcome Measures:

- Tidal Volume: Continuously monitored via computer software.

- Wet-to-Dry Weight Ratio: Measured post-experiment to quantify lung edema (water content).

- FITC-Dextran Permeation: Assessed vascular leakage by measuring the incorporation of fluorescent dextran particles from the perfusate into lung tissue [3] [4].

Strategies for Toxicity Mitigation

Research has identified promising approaches to dissociate this compound's toxicity from its anti-cancer activity.

- Structural Modification: Modifying the bridgehead position (C-7) of the this compound molecule can reduce toxicity. As shown in the table above, analogues with cyclohexyl (4, 6) and other substituents retained potent anti-cancer activity but were far less toxic in vivo. These analogues also showed reduced potency in activating the TRPC4 ion channel, directly linking the reduced toxicity to a diminished effect on the primary toxicity target [1].

- Utilizing Human-Relevant Models: The rapid degradation of this compound in rodent serum (but not in human serum) complicates the interpretation of in vivo rodent data [3] [2] [4]. The ex vivo IPVML model and studies in human serum indicate that the significant toxicity observed in standard rodent models may not be directly translatable to humans, highlighting the importance of model selection for toxicological testing [3] [4].

Visualizing Toxicity Mechanism and Research Pathways

The diagram below illustrates the primary toxicity mechanism of this compound and the strategic approaches used to evaluate and overcome it.

References

- 1. Bridgehead Modifications of Englerin Reduce TRPC4 Activity and... A [pmc.ncbi.nlm.nih.gov]

- 2. Agonizes the TRPC4/C5 Cation Channels to... | PLOS One this compound [journals.plos.org]

- 3. An ex vivo perfused ventilated murine lung model suggests lack of... [pmc.ncbi.nlm.nih.gov]

- 4. An ex vivo perfused ventilated murine lung model suggests lack of... [link.springer.com]

Comprehensive Technical Guide: Englerin A from Phyllanthus engleri - Mechanisms, Protocols, and Therapeutic Potential

Introduction and Executive Summary

Englerin A is a highly potent natural product first isolated from the African shrub Phyllanthus engleri that demonstrates remarkable selective cytotoxicity against renal cancer cells. This guaiane-type sesquiterpene has attracted significant interest in oncology drug discovery due to its unique mechanism of action and exceptional potency profile, with GI₅₀ values in the low nanomolar range against most renal cancer cell lines. The compound represents a promising chemical scaffold for developing novel therapeutics against renal cell carcinoma (RCC), a malignancy known for its resistance to conventional chemotherapy and radiotherapy. Research conducted by institutions including the Max Planck Institute and University of Leeds has revealed that this compound functions through calcium-mediated cytotoxicity by activating specific transient receptor potential canonical (TRPC) channels, particularly TRPC4 and TRPC5, in renal cancer cells.

This comprehensive technical review synthesizes current scientific knowledge on this compound, with particular emphasis on its:

- Chemical characteristics and structural properties

- Molecular mechanisms of action and signaling pathways

- In vitro and in vivo pharmacological profiles

- Experimental methodologies for investigating its activity

- Potential applications in renal cancer therapeutics

- Future research directions and development challenges

The compelling selectivity profile of this compound, combined with its ability to induce multiple cell death mechanisms simultaneously, positions it as an exceptional lead compound for addressing the critical unmet medical need in renal cancer treatment, particularly for metastatic forms of the disease that currently lack effective therapeutic options.

The Phyllanthus Genus and Source of this compound

Botanical Classification and Traditional Use

Phyllanthus engleri, the source of this compound, is a shrub or small tree native to specific regions of Southern Africa, predominantly found in the dry savannahs of Tanzania, Zambia, Malawi, Zimbabwe, Mozambique, and South Africa [1] [2]. This species belongs to the Phyllanthaceae family (formerly classified under Euphorbiaceae) and is named after Professor Heinrich Gustav Adolf Engler (1844-1930), the former Director of the Royal Botanical Gardens in Berlin who initiated extensive botanical exploration in Africa [2]. The plant has a long history of use in traditional medicinal practices across its native range, with various parts employed therapeutically:

- Root preparations are used in Tanzanian traditional medicine to treat epilepsy and are also prepared as decoctions claimed to be effective against bilharziosis and gonorrhea [1]

- Leaves and fruits are chewed or prepared to alleviate coughs and stomach aches [1]

- Despite these medicinal applications, certain parts of the plant contain potent toxins that can cause lethal poisoning if improperly used [1]

Phytochemical Discovery

The systematic investigation of Phyllanthus engleri began with the screening of plant extracts by the National Cancer Institute (NCI) in search of novel anticancer agents [3]. In 2009, American scientists isolated more than 30 distinct compounds from the bark of the tree and evaluated their efficacy against cancer cells [1]. This phytochemical investigation led to the identification of a novel guaiane sesquiterpene compound, designated (-)-englerin A, which demonstrated exceptional potency and selectivity against renal cancer cell lines [4]. The discovery was particularly notable because this compound showed approximately 1,000-fold selectivity against most renal cancer cell lines compared to other cancer types, with GI₅₀ values ranging from 1-87 nM [4] [3].

Chemical Profile of this compound

Structural Characteristics

This compound is classified as a guaiane-type sesquiterpene featuring a complex bicyclic structure with multiple oxygen-containing functional groups that contribute to its biological activity and physicochemical properties [4]. The compound's molecular architecture includes:

- A characteristic guaiane skeleton with fused cycloheptane and cyclopentane rings

- Multiple oxygenated functional groups including ester and hydroxyl moieties

- Several chiral centers that confer specific three-dimensional configuration essential for biological activity

- An uncommon structural motif among terrestrial natural products, making it a challenging synthetic target

Synthesis and Production

The structural complexity of this compound initially presented challenges for its procurement from natural sources, as Phyllanthus engleri has limited distribution and biomass. This limitation spurred significant efforts in total synthesis, which were successfully achieved in 2009 by the research group led by Mathias Christmann (now at Freie Universität Berlin) [1] [2]. A notable aspect of this synthetic approach was the use of nepetalactone—the primary constituent in the essential oil of catnip (Nepeta cataria)—as a renewable chiral starting material [1]. This synthetic strategy:

- Provides access to larger quantities of this compound than could be obtained from natural sources

- Enables preparation of structural analogs for structure-activity relationship studies

- Facilitates scale-up production for further pharmacological and clinical development

- Demonstrates the strategic application of synthetic chemistry to address supply challenges in natural products drug discovery

Mechanism of Action: Molecular Targets and Signaling Pathways

Primary Molecular Target: TRPC4/5 Channels